molecular formula C12H17NO7S B5885094 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B5885094
M. Wt: 319.33 g/mol
InChI Key: DGXAOCGIMMMQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a benzoic acid core substituted with both a methoxy group and a bis(2-hydroxyethyl)sulfamoyl moiety, a structure that is often investigated for its potential biological activity. Researchers value this compound and its structural analogs as key intermediates or potential pharmacophores in drug discovery. Related sulfamoyl benzoic acid derivatives have been explored for their interaction with biological targets; for instance, some similar compounds have been identified as modulators of enzymes like Caspase-3 . Furthermore, other chemical entities containing a methoxybenzoic acid group are featured in patents for potential therapeutic agents, indicating the relevance of this chemical class in developing new active molecules . The specific substitution pattern on this molecule makes it a valuable candidate for building more complex structures, studying structure-activity relationships (SAR), and screening for various pharmacological activities. Please be advised: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO7S/c1-20-11-3-2-9(8-10(11)12(16)17)21(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXAOCGIMMMQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with bis(2-hydroxyethyl)amine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-5-sulfamoylbenzoic Acid (CAS 22117-85-7)

  • Structure : Lacks the bis(2-hydroxyethyl) substitution on the sulfamoyl group.
  • Properties : The absence of hydroxyethyl groups reduces hydrophilicity compared to the target compound. It serves as a precursor in synthesizing sulfonamide derivatives, highlighting the importance of substituents in modulating solubility and reactivity .

5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid

  • Structure: Contains a bis(allyl)amino group at position 5 and a hydroxyl group at position 2 instead of methoxy.
  • The hydroxyl group at position 2 may contribute to antioxidant or anti-inflammatory activity, as seen in salicylic acid derivatives .
  • Synthesis : Prepared via sequential alkylation and amination, emphasizing the versatility of benzoic acid scaffolds in medicinal chemistry .

2-Methoxy-5-(methylsulfonyl)benzoic Acid (CAS 50390-76-6)

  • Structure : Substitutes the sulfamoyl group with a methylsulfonyl moiety.
  • Properties : The methylsulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) compared to the sulfamoyl analog. This enhances stability under acidic conditions but reduces hydrogen-bonding capacity .
  • Applications : Used in organic synthesis as a building block for sulfone-containing pharmaceuticals .

5-Methoxysalicylic Acid (CAS 2612-02-4)

  • Structure : Features a hydroxyl group at position 2 and methoxy at position 5.
  • Properties : Demonstrates anti-inflammatory and antimicrobial activity, akin to salicylic acid. The absence of a sulfamoyl group limits its use in sulfonamide-based therapies but retains utility in dermatology .

Comparative Analysis of Key Properties

Compound Name Substituents (Position 2/5) Solubility (Water) Acidity (pKa) Bioactivity Notes
Target Compound Methoxy / Bis(2-hydroxyethyl)sulfamoyl High ~3.5–4.0* Potential sulfonamide drug candidate
2-Methoxy-5-sulfamoylbenzoic Acid Methoxy / Sulfamoyl Moderate ~4.0–4.5 Intermediate for sulfonamides
5-(Bis(allyl)amino)-2-hydroxy Hydroxy / Bis(allyl)amino Low ~2.8–3.2 Antioxidant/anti-inflammatory
2-Methoxy-5-(methylsulfonyl) Methoxy / Methylsulfonyl Low ~1.5–2.0 Acid-stable building block
5-Methoxysalicylic Acid Hydroxy / Methoxy Moderate ~2.9–3.4 Anti-inflammatory, antimicrobial

*Estimated based on structural analogs.

Biological Activity

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The structure of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid features a benzoic acid core with a bis(2-hydroxyethyl)sulfamoyl substituent. This unique substitution pattern contributes to its chemical reactivity and biological activity.

The biological effects of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid are primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways and cellular proliferation. Its sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity.
  • Signaling Pathways : It is suggested that the compound modulates key signaling pathways related to inflammation and apoptosis, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for therapeutic interventions in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid may possess anticancer properties. It has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Comparative Analysis

To understand the unique properties of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acidStructureAntimicrobial, anti-inflammatory, anticancer
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acidStructureEnhanced electrophilicity; potential antimicrobial
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acidStructureSimilar activities; variations in reactivity

This table illustrates how variations in substituents can influence the biological activities of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
  • Inflammation Inhibition : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests that the compound could be useful in managing inflammatory diseases.
  • Cancer Cell Proliferation : A recent study assessed the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations led to significant inhibition of cell proliferation, indicating its potential role in cancer therapy development .

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